5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 1008069-59-7
Cat. No.: VC7488176
Molecular Formula: C20H26N4O2S
Molecular Weight: 386.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008069-59-7 |
|---|---|
| Molecular Formula | C20H26N4O2S |
| Molecular Weight | 386.51 |
| IUPAC Name | 5-[(3,5-dimethylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C20H26N4O2S/c1-12-9-13(2)11-23(10-12)17(15-5-7-16(26-4)8-6-15)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,12-13,17,25H,9-11H2,1-4H3 |
| Standard InChI Key | WWATUSHQVSRAIO-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O)C |
Introduction
1. Overview of the Compound
Chemical Name:
5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol
Chemical Class:
This compound belongs to the thiazolo[3,2-b] triazole family. Such heterocyclic compounds are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Structural Features:
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Thiazolo[3,2-b]124triazole Core: A fused heterocyclic system combining thiazole and triazole rings.
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Substituents:
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A 3,5-dimethylpiperidinyl group.
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A 4-methoxyphenyl group.
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A hydroxyl group at the sixth position.
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A methyl group at the second position.
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2. Potential Applications
Compounds with similar structures have demonstrated various biological activities:
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Antimicrobial Activity:
Thiazolo[3,2-b] triazoles are often evaluated for antibacterial and antifungal properties due to their ability to disrupt microbial cell processes. -
Anticancer Activity:
Many derivatives of this chemical class have shown cytotoxic effects against cancer cell lines by interfering with DNA synthesis or inducing apoptosis. -
Anti-inflammatory Properties:
Some compounds in this family exhibit anti-inflammatory effects by modulating cytokine production or inhibiting cyclooxygenase enzymes. -
Potential Drug Development:
The presence of functional groups like hydroxyl and methoxyphenyl enhances solubility and bioavailability, making such compounds promising candidates for drug design.
3. Synthesis and Characterization
General Synthesis Pathway:
The synthesis of thiazolo[3,2-b] triazoles typically involves:
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Cyclization reactions using thiosemicarbazides and α-haloketones.
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Functionalization with substituted amines or aromatic groups to introduce desired pharmacophores.
Characterization Techniques:
To confirm the structure of such compounds:
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NMR Spectroscopy (¹H and ¹³C): Identifies proton and carbon environments.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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X-ray Crystallography: Provides precise three-dimensional structural data.
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Infrared Spectroscopy (IR): Detects functional groups like hydroxyl (-OH) or methoxy (-OCH₃).
4. Related Research Findings
Table: Examples of Related Compounds in the Thiazolo[3,2-b]124triazole Family
5. Future Prospects
Research into this compound could focus on:
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Biological Evaluation: Testing for antimicrobial or anticancer properties using in vitro and in vivo models.
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Drug-Like Properties: Assessing ADME (absorption, distribution, metabolism, excretion) characteristics using computational tools like SwissADME.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity while minimizing toxicity.
If more specific data about this compound becomes available from reliable sources not excluded by the query (e.g., PubChem or peer-reviewed journals), additional insights can be provided.
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